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molecular formula C10H6BrN3 B1404214 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile CAS No. 546142-07-8

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1404214
M. Wt: 248.08 g/mol
InChI Key: WUOGJTKLBOEUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569592B2

Procedure details

3-Fluorobenzonitrile (4.4 mL, 40 mmol), 4-bromopyrazole (6 g, 40 mmol) and potassium carbonate (11 g, 80 mmol) were weighed into a flask and flushed with Ar(g). Dry DMF (80 mL) was added and the reaction mixture was stirred at 140° C. for 18 h. The reaction mixture was then cooled to rt and partitioned between EtOAc (200 mL) and brine (100 mL). The organic layer was separated and the aqueous layer was washed with EtOAc (3×150 mL), the combined organic layers were washed with brine (3×50 mL), dried over Na2SO4, filtered and concentrated to afford a solid. This was recrystallized from EtOAc/hexane to give 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile as a beige solid.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Br:10][C:11]1[CH:12]=[N:13][NH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>>[Br:10][C:11]1[CH:12]=[N:13][N:14]([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]#[N:6])[CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 140° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with Ar(g)
ADDITION
Type
ADDITION
Details
Dry DMF (80 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (3×150 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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